2-(Bromomethyl)-1,1-dichlorocyclopropane
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Overview
Description
2-(Bromomethyl)-1,1-dichlorocyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of a bromomethyl group and two chlorine atoms attached to a cyclopropane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1-dichlorocyclopropane typically involves the halogenation of cyclopropane derivatives. One common method includes the bromination of 1,1-dichlorocyclopropane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,1-dichlorocyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or cyclopropenes.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening and the formation of more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium tert-butoxide
Electrophiles: Bromine, chlorine, iodine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while elimination reactions can produce alkenes or cyclopropenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,1-dichlorocyclopropane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring can also participate in addition reactions, resulting in ring-opening and the formation of more complex structures .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Bromide: Similar in structure but lacks the dichloro substitution on the cyclopropane ring.
1,1-Dichlorocyclopropane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Bromomethylcyclopropane: Similar but without the dichloro substitution, affecting its reactivity and applications.
Uniqueness
2-(Bromomethyl)-1,1-dichlorocyclopropane is unique due to the presence of both bromomethyl and dichloro groups on the cyclopropane ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
2-(bromomethyl)-1,1-dichlorocyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQSZUPYPHPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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